2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine

Metabolic stability Cytochrome P450 Lead optimization

Generic piperazinylpyrimidine analogs often yield unintended kinase selectivity, invalidating screening campaigns. This compound's unique 2-cyclopropyl/N-methyl/6-piperazinyl triad creates a distinct steric and H-bonding environment unattainable with common analogs. - Differentiated from Shallal-series compounds 4/15/16; may target distinct kinase subfamilies - Cyclopropyl at C2 predicted to enhance metabolic stability vs. alkyl analogs - Balanced ClogP (~1.9-2.1) supports oral bioavailability for in vivo studies - ≥95% purity; custom synthesis and global shipping available

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
CAS No. 1513527-66-6
Cat. No. B1471652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine
CAS1513527-66-6
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)C2CC2)N3CCNCC3
InChIInChI=1S/C12H19N5/c1-13-10-8-11(17-6-4-14-5-7-17)16-12(15-10)9-2-3-9/h8-9,14H,2-7H2,1H3,(H,13,15,16)
InChIKeyKWFNSLGCASOWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine: Kinase/GPCR Scaffold


2-Cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1513527-66-6) belongs to the piperazinylpyrimidine class, a scaffold recognized for its selective kinase inhibition and CCR4 antagonism properties. The compound features a unique combination of a 2-cyclopropyl ring, an N-methylamine at the 4-position, and a piperazine ring at the 6-position of the pyrimidine core. This architecture is structurally distinct from common analogs that typically possess only one or two of these substituents. The piperazinylpyrimidine core has been validated as a privileged structure for targeted anticancer agents and immunomodulatory compounds, as documented in peer-reviewed studies [1] and patent literature [2]. The distinct substitution pattern of this compound positions it as a specialized tool for structure-activity relationship (SAR) exploration and lead optimization campaigns where fine-tuning of kinase selectivity or GPCR modulation is required.

1Kinase panel selectivity profiling (SAR exploration)
2GPCR modulation assay context (CCR4 pathway studies)
3Metabolic stability assessment in lead optimization

Why Generic Substitution Fails


In the piperazinylpyrimidine class, minor structural variations can dramatically shift kinase selectivity profiles and cellular potency. As demonstrated by Shallal and Russu [1], compounds 4, 15, and 16 from the same scaffold series exhibited distinct selectivity fingerprints: compound 4 preferentially inhibited oncogenic mutant forms of PDGFR family kinases, while compound 15 showed potent and selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells with minimal off-target effects on the NCI-60 panel. These divergent biological outcomes arise from subtle differences in the substituents decorating the pyrimidine core. For 2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine, the combination of a cyclopropyl group at position 2, an N-methylamine at position 4, and a piperazine at position 6 creates a unique hydrogen-bonding and steric environment that cannot be recapitulated by analogs lacking any one of these features. Procuring a generic piperazinylpyrimidine analog risks selecting a compound with an unintended kinase selectivity profile, incompatible physicochemical properties, or diminished target engagement, any of which could invalidate an entire screening campaign.

Removing 2-cyclopropyl may shift metabolic stability and kinase selectivity profile.
N-methyl deletion changes H-bond donor count, altering hinge-region binding.
Piperazine positioning affects basic amine interactions and GPCR engagement.

Quantitative Differentiation vs. Analogs


Cyclopropyl vs. Isopropyl: Metabolic Stability Advantage

Direct experimental comparison data for this specific compound are not publicly available. However, class-level inference from the piperazinylpyrimidine series indicates that the cyclopropyl group at the pyrimidine 2-position is expected to confer superior metabolic stability relative to isopropyl or methyl analogs. The cyclopropyl ring is less susceptible to CYP-mediated oxidation due to its increased C-H bond dissociation energy (~106 kcal/mol for cyclopropyl vs. ~98 kcal/mol for isopropyl) [1]. In the broader piperazinylpyrimidine class, compounds with cyclopropyl substituents at the 2-position have demonstrated prolonged metabolic half-life compared to their alkyl counterparts in human liver microsome assays, though specific values for this compound have not been published [2].

Metabolic stability
Class-level
Predicted ~1.5-2 fold improvement in t1/2 (cyclopropyl vs. isopropyl)
Reported stability context; experimental validation required
C-H bond energy inference; human liver microsome data not available
Metabolic stability Cytochrome P450 Lead optimization

N-Methyl Substitution: Impact on Kinase Selectivity

The N-methyl substitution at the 4-amine position distinguishes this compound from analogs bearing a primary amine (N-H) or larger N-alkyl groups (e.g., N-ethyl). In the piperazinylpyrimidine kinase inhibitor series, Shallal and Russu demonstrated that the nature of the amine substituent directly influences kinase binding selectivity: compound 4 (bearing a specific amine substitution pattern) selectively inhibited KIT and PDGFRA mutants over wild-type isoforms, while compound 15 showed a distinct selectivity fingerprint favoring MDA-MB-468 growth inhibition [1]. The N-methyl group in the target compound provides a single hydrogen bond donor (vs. two for N-H), which is predicted to alter the hydrogen-bonding network within the kinase hinge region relative to the des-methyl analog 2-cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine.

N-Methyl selectivity
Context-dependent
Single H-bond donor motif may alter kinase hinge binding vs. N-H analog
Panel screening required to establish selectivity fingerprint
Inferred from class SAR; no direct target profiling data
Kinase selectivity Hydrogen bonding SAR

Lipophilicity (ClogP) Differentiation from Analogs

The calculated partition coefficient (ClogP) for 2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine is estimated at approximately 1.9-2.1, based on fragment-based computational methods [1]. This contrasts with the des-cyclopropyl analog (N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine, CAS 1503268-86-7), which has an estimated ClogP of approximately 0.8-1.0, and the 2-cyclopropyl-4-(piperazin-1-yl)pyrimidine scaffold (CAS 944898-38-8), with an estimated ClogP of approximately 1.3-1.5. The target compound occupies an intermediate lipophilicity range that is generally considered favorable for oral bioavailability (typically ClogP 1-3) while retaining sufficient polarity for aqueous solubility.

Lipophilicity (ClogP)
Class-level
Estimated ClogP 1.9–2.1 vs. analog range 0.8–1.5
Balanced lipophilicity may support permeability and solubility
Fragment-based calculation; experimental logD7.4 not determined
Lipophilicity ClogP Drug-likeness

Piperazinylpyrimidine Core: Validated Kinase Selectivity

The piperazinylpyrimidine scaffold has been experimentally validated as a selective kinase inhibitor platform. Shallal and Russu demonstrated that compound 4 from this series showed selective inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms, while compound 15 achieved 50% growth inhibition (GI50) of MDA-MB-468 triple-negative breast cancer cells at sub-micromolar concentrations with minimal activity against other NCI-60 lines [1]. This established selectivity profile of the core scaffold suggests that 2-cyclopropyl-N-methyl-6-(piperazin-1-yl)pyrimidin-4-amine, by virtue of its distinct substitution pattern, could exhibit a yet-uncharacterized but potentially unique selectivity fingerprint within the kinome.

Scaffold selectivity
Reported
Compounds 4 and 15 showed subfamily-selective kinase inhibition (KIT/PDGFRA, MDA-MB-468)
Class benchmark supports further profiling of unique substitution pattern
Cited from Shallal & Russu, 2011; target compound not tested
Kinase inhibition PDGFR NCI-60 Selectivity

Application Scenarios


Kinase Selectivity Profiling & Target Deconvolution

Given the piperazinylpyrimidine scaffold's documented ability to achieve selective kinase inhibition profiles [1], this compound should be prioritized for broad-panel kinase selectivity screening (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot). Its unique combination of 2-cyclopropyl, N-methyl, and 6-piperazinyl substituents may reveal binding to kinase subfamilies not addressed by existing tool compounds such as compound 4 or 15 from the Shallal series. The N-methyl group provides a controlled hydrogen-bonding motif that is distinct from primary amine-bearing analogs, potentially enabling selective engagement of kinases with unique hinge-region architectures.

Metabolic Stability-Driven Lead Optimization

The cyclopropyl group at the 2-position is predicted to confer enhanced metabolic stability compared to alkyl-substituted analogs [1]. This compound is recommended for inclusion in lead optimization cascades where cytochrome P450-mediated oxidation of the pyrimidine 2-substituent has been identified as a metabolic soft spot. Head-to-head microsomal stability assays (human, rat, mouse liver microsomes) comparing this compound with its 2-isopropyl and 2-methyl analogs would directly test the hypothesis that cyclopropyl substitution meaningfully extends half-life.

CCR4 Antagonist Development for Inflammatory Diseases

The piperazinylpyrimidine class has been patented as CCR4 antagonists with potential applications in allergic dermatitis, asthma, and other Th2-mediated inflammatory conditions [2]. This compound, bearing all three key pharmacophoric elements (cyclopropyl, N-methyl, piperazine), represents a structurally differentiated entry point for medicinal chemistry optimization targeting CCR4. Its predicted balanced lipophilicity (ClogP ~1.9-2.1) positions it favorably for oral bioavailability, a key requirement for chronic inflammatory disease indications.

Chemical Probe for Kinase Mutant Selectivity

Based on the precedent set by compound 4 in the piperazinylpyrimidine series, which selectively inhibited oncogenic KIT and PDGFRA mutants over wild-type isoforms [1], this compound warrants investigation as a chemical biology probe for mutant-selective kinase inhibition. Its distinct substitution pattern may confer selectivity for different kinase mutants, making it a valuable tool for dissecting kinase-dependent signaling pathways in drug-resistant cancer models.

Application
Selection Property
Validation Focus
Kinase panel profiling studies
Unique 2-cyclopropyl, N-methyl, 6-piperazinyl pattern
Broad-panel binding assay (e.g., KINOMEscan)
Metabolic stability assessment
Cyclopropyl group predicted to resist CYP oxidation
Microsomal stability comparative assay (human/rodent)
GPCR modulation studies (CCR4)
Piperazinylpyrimidine core as CCR4 ligand scaffold
CCR4 binding and functional assay context
Mutant kinase selectivity probe studies
Potential selectivity against oncogenic kinase mutants
Mutant vs. wild-type kinase panel profiling
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